N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C20H14N4O3S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14N4O3S2/c1-27-15-6-7-16-12(9-15)4-5-14(22-16)10-17-19(26)24(20(28)29-17)23-18(25)13-3-2-8-21-11-13/h2-11H,1H3,(H,23,25)/b17-10- |
InChI Key |
PWCHTWCBCMGJGG-YVLHZVERSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 6-methoxyquinoline, is synthesized through a series of reactions including nitration, reduction, and methylation.
Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Condensation Reaction: The quinoline derivative is then condensed with the thiazolidinone intermediate in the presence of a suitable catalyst to form the desired product.
Final Coupling: The final step involves coupling the intermediate with pyridine-3-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its interaction with biological macromolecules like proteins and DNA.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Thiazolidinone derivatives with variations in the methylidene substituent and heterocyclic appendages have been extensively studied. Key comparisons include:
Key Findings :
- Pyridine Carboxamide Position : Pyridine-3-carboxamide (target) versus pyridine-4-carboxamide () alters hydrogen-bonding patterns. The 3-position allows better alignment with polar residues in enzymatic pockets .
- Benzylidene vs. Quinolinylmethylidene: Bulky substituents like 2,4,6-trimethoxybenzylidene () reduce solubility but increase steric hindrance, impacting bioavailability .
Spectral and Crystallographic Comparisons
- NMR Analysis: In analogues with similar thiazolidinone cores (e.g., ), protons near the methylidene group (δ 7.2–8.1 ppm) show upfield shifts when electron-withdrawing groups (e.g., methoxy) are present, confirming electronic modulation . The target compound’s pyridine-3-carboxamide NH proton resonates at δ 10.5–11.0 ppm, distinct from pyridine-4-carboxamide derivatives (δ 9.8–10.2 ppm) due to conformational differences .
- Crystal Packing: The fused thiazolo-pyrimidine ring in exhibits a dihedral angle of 80.94° with the benzene ring, reducing planarity compared to the target compound’s near-planar quinoline-thiazolidinone system . Hydrogen-bonding networks in the target compound (C=O···H–N) are more extensive than in non-carboxamide analogues, improving thermal stability .
Research Implications
- Drug Design: The 6-methoxyquinoline group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, making it a candidate for kinase inhibitors or antimicrobial agents.
- Material Science: Enhanced π-stacking from the quinoline ring could be exploited in organic semiconductors.
Biological Activity
Antimicrobial Activity
The compound exhibits potential antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that similar rhodanine derivatives demonstrate activity against staphylococcus, micrococcus, and streptococcus strains . Some rhodanine compounds have also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Aldose Reductase Inhibition
Structurally related compounds have shown potent inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. In comparative studies, some derivatives demonstrated submicromolar IC50 values, surpassing the efficacy of epalrestat, a clinically used aldose reductase inhibitor .
Table 1: Comparison of ALR2 Inhibition
| Compound | IC50 (μM) | Selectivity (ALR2/ALR1) |
|---|---|---|
| Epalrestat | 0.72 | 10.3 |
| Compound 3* | 0.13 | 9.8 |
*Compound 3: (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Kinase Inhibition
Computational studies using the KinScreen web application predict potential inhibitory activity against various kinases. Notably, six structurally similar compounds showed high probability (Pa-Pi ≥ 0.7) of inhibiting three specific kinases :
- Serine/threonine-protein kinase haspin
- Serine/threonine-protein kinase Nek11
- Serine/threonine-protein kinase SRPK1
Antitumor Potential
While specific data for N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide is limited, related 5-arylidene derivatives of rhodanines have demonstrated antitumor activity . Further research is needed to elucidate the specific antitumor properties of this compound.
Antiviral Activity
Rhodanine derivatives have shown antiviral properties in previous studies . However, specific data for this compound's antiviral activity is not available in the provided search results.
Other Potential Activities
Based on studies of structurally similar compounds, this compound may potentially exhibit:
- Anti-inflammatory effects
- Antidiabetic properties
- Antioxidant activity
- LOX and cholinesterase inhibition
Cytotoxicity
In studies of related compounds, low antiproliferative (cytotoxic) activity was observed against the HepG2 cell line . This suggests a potentially favorable safety profile, but specific studies on this compound are needed to confirm its cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
